An In-depth Technical Guide to (3-Methoxyphenyl)methanesulfonamide
An In-depth Technical Guide to (3-Methoxyphenyl)methanesulfonamide
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The incorporation of a methoxyphenyl moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile by altering its lipophilicity, metabolic stability, and receptor binding interactions.[4] This guide provides a comprehensive technical overview of (3-Methoxyphenyl)methanesulfonamide, a molecule combining these two important pharmacophores. While specific data for this exact compound is limited, this document synthesizes available information on closely related analogues and the broader class of methoxyphenyl sulfonamides to provide a detailed profile for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
(3-Methoxyphenyl)methanesulfonamide, identified by the CAS Number 89782-90-1, possesses a molecular structure that dictates its fundamental physicochemical properties.[5] A summary of its core attributes is presented below, with some parameters estimated based on data from structurally similar compounds such as N-(4-amino-3-methoxyphenyl)methanesulfonamide.[6]
| Property | Value | Source/Reference |
| CAS Number | 89782-90-1 | [5] |
| Molecular Formula | C₈H₁₁NO₃S | Inferred from structure |
| Molecular Weight | 201.24 g/mol | Calculated |
| IUPAC Name | (3-methoxyphenyl)methanesulfonamide | [5] |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Melting Point | Not available. Related sulfonamides exhibit a wide range of melting points (e.g., 133-134 °C for N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide).[7] | [7] |
| Solubility | Expected to have limited solubility in water and better solubility in organic solvents like DMSO and methanol.[8] | [8] |
Synthesis and Purification
A plausible and commonly employed method for the synthesis of (3-Methoxyphenyl)methanesulfonamide involves the reaction of 3-methoxyaniline with methanesulfonyl chloride in the presence of a base. This nucleophilic substitution reaction is a standard procedure for the formation of sulfonamides.[7]
General Synthetic Protocol
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methoxyaniline (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
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Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1-1.5 equivalents), to the solution and cool the mixture to 0 °C in an ice bath.
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Sulfonylation: Slowly add methanesulfonyl chloride (1.0-1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure (3-Methoxyphenyl)methanesulfonamide.
Caption: Spectroscopic techniques for structural elucidation.
Potential Applications and Biological Activity
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Anticancer Activity: Many sulfonamide derivatives have been investigated as anticancer agents. [9]The methoxy group on the phenyl ring can influence the molecule's ability to interact with biological targets such as enzymes or receptors involved in cancer progression. [9]For instance, some sulfonamide-bearing methoxyquinazolinone derivatives have shown promising anticancer and apoptosis-inducing activities. [9]* Enzyme Inhibition: Sulfonamides are well-known inhibitors of various enzymes, most notably carbonic anhydrase and kinases. [1]The methoxyphenyl moiety can contribute to the binding affinity and selectivity of these inhibitors.
-
Antimicrobial Activity: Although the classic sulfa drugs are antibacterial agents, novel sulfonamide derivatives continue to be explored for their efficacy against resistant bacterial strains. [1]The substitution pattern on the aromatic ring is crucial for antimicrobial activity.
Safety and Handling
Detailed toxicology data for (3-Methoxyphenyl)methanesulfonamide is not available. However, based on general laboratory safety protocols for related sulfonamides, the following precautions should be observed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling the compound.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
(3-Methoxyphenyl)methanesulfonamide is a compound of interest due to its hybrid structure, combining the pharmacologically significant sulfonamide and methoxyphenyl motifs. While direct experimental data is limited, this guide provides a foundational understanding of its expected properties, synthesis, and characterization based on the established chemistry of related compounds. Further research is warranted to fully elucidate the specific biological activities and therapeutic potential of this molecule.
References
- PubChem. (3-{[6-(2-Methoxyphenyl)pyrimidin-4-yl]amino}phenyl)methanesulfonamide. National Center for Biotechnology Information.
- PubChem. N-(4-amino-3-methoxyphenyl)methanesulfonamide. National Center for Biotechnology Information.
- Synthesis and Biological Evaluation of Chalconesulfonamides: En Route to Proapoptotic Agents with Antiestrogenic Potency. (2023). PMC.
- Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. (n.d.). Taylor & Francis Online.
- Novel sulphonamide-bearing methoxyquinazolinone derivatives as anticancer and apoptosis inducers: synthesis, biological evaluation and in silico studies. (2021). PubMed Central.
- PubChemLite. N-[(3-amino-4-methoxyphenyl)methyl]methanesulfonamide (C9H14N2O3S).
- Structural Comparison of Three N-(4-Methoxyphenyl)
- Sulfonamides: Synthesis and The Recent Applic
- The recent progress of sulfonamide in medicinal chemistry. (2022).
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.).
- Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023). MDPI.
- Sulfonamide derivatives: Synthesis and applications. (n.d.).
- Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine. (n.d.).
- Synthesis and Biological Evaluation of Resveratrol Methoxy Deriv
- Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023). PubMed.
- ChemicalBook. Methanesulfonamide(3144-09-0) 1H NMR spectrum.
- EPA/NIH Mass Spectral D
- An In-depth Technical Guide to the Synthesis and Characterization of 3-Methoxyphenol. (n.d.). Benchchem.
- Synthesis, Characterization and Crystal Structure of Sulfonamide Chalcone: (E)-4-methoxy-N-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenyl)-benzenesulfonamide. (2025).
- A Deep Dive into 3-Methoxyphenyl: A Theoretical and Comput
- Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. (n.d.). PMC.
- Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl. (2025).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. (3-Methoxyphenyl)methanesulfonamide | 89782-90-1 [chemicalbook.com]
- 6. N-(4-amino-3-methoxyphenyl)methanesulfonamide | C8H12N2O3S | CID 290500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Methanesulfonamide(3144-09-0) 1H NMR [m.chemicalbook.com]
- 9. mdpi.com [mdpi.com]
